Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate is an organic compound characterized by its unique structure, which includes an ester functional group, a cyclobutane ring, and an epoxide (oxiran) group. The molecular formula for this compound is and it has a molecular weight of approximately 184.23 g/mol . The presence of the epoxide group makes this compound particularly reactive, allowing it to participate in various
Several methods can be employed to synthesize ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate:
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate serves as a versatile scaffold in organic synthesis. Its applications include:
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate shares structural similarities with several other compounds that contain either ester or epoxide functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Ethyl 2-(oxiran-2-yl)acetate | C6H10O3 | 130.15 g/mol |
| Ethyl 2-[1-(triazol-2-yl)cyclobutyl]acetate | C10H15N3O | 209.24 g/mol |
| Ethyl 3-(oxiran-2-yl)propanoate | C7H12O3 | 144.17 g/mol |
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate is unique due to its combination of a cyclobutane ring with both an ester and an epoxide group. This specific arrangement allows for distinctive chemical reactivity not commonly found in simpler esters or epoxides alone. Its potential applications in pharmaceuticals and materials science further highlight its significance compared to structurally similar compounds .
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate (CAS 56020-69-0) features a cyclobutane ring substituted with an oxirane (epoxide) group at the 1-position and an ethyl acetate substituent at the 2-position. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The IUPAC name reflects the connectivity of these groups, while common synonyms include ethyl 2-(1-(oxiran-2-yl)cyclobutyl)acetate and starbld0025535 .
The structure can be represented as:
Ethyl acetate moiety → cyclobutane ring → epoxide group.
| Feature | Description |
|---|---|
| Cyclobutane core | Strained ring system with C–C bond angles of ~90°, influencing reactivity |
| Epoxide substituent | Oxirane group at C1, enabling ring-opening reactions via nucleophilic attack |
| Ethyl acetate group | Protecting group at C2, modifiable for further functionalization |
The compound’s InChI code is 1S/C10H16O3/c1-2-12-9(11)6-10(4-3-5-10)8-7-13-8/h8H,2-7H2,1H3 , and its SMILES notation is CCOC(=O)CC1(C2CC3CC(C1)O2)CC3 . These identifiers enable precise structural identification and computational analysis.
The synthesis of cyclobutane-epoxide hybrids emerged as a strategic approach to access strained, bioactive molecules. Early work focused on leveraging epoxides as electrophilic intermediates for cyclobutane ring formation. For example:
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate represents a refined iteration of these strategies, combining synthetic accessibility with functional group diversity. Its development aligns with growing interest in cyclobutanes as bioisosteres of aromatic rings in pharmaceuticals .
The compound’s multifunctional nature makes it indispensable in constructing complex molecules. Key applications include:
Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate serves as a scaffold for introducing substituents onto the cyclobutane core. For instance:
Enantioenriched derivatives of the compound are employed to synthesize chiral cyclobutane-containing molecules. For example, epibromohydrins with stereogenic centers yield enantioenriched cyclobutanols with >98% enantiomeric excess .
Cyclobutane-epoxide hybrids are explored as intermediates in drug discovery:
The integration of an epoxide group into a cyclobutane ring demands strategies that balance strain relief with stereochemical precision. Two dominant approaches have emerged: [3 + 1]-cycloadditions and epihalohydrin-based cyclizations.
Formal [3 + 1]-cycloadditions leverage 1,1-diborylalkanes as C1 synthons and epihalohydrins or epoxy alcohol derivatives as C3 electrophiles. Lithiated 1,1-diborylalkanes react with epibromohydrin under Lewis base activation (e.g., LiOt-Bu), initiating a ring-opening event that generates an alkoxide intermediate. This intermediate undergoes intramolecular cyclization, forming a 3-borylated cyclobutanol scaffold [4]. The reaction proceeds with high stereospecificity, as demonstrated by the use of enantioenriched epibromohydrins, which yield cyclobutanols with >98% enantiospecificity [4]. Substituents on the epihalohydrin dictate the stereochemical outcome at the C3 position, enabling single-diastereomer synthesis [4].
Table 1: Optimization of [3 + 1]-Cycloaddition Conditions
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | THF | -78 | LiOt-Bu | 72 |
| 2 | DME | -78 | LiOt-Bu | 65 |
| 3 | Et₂O | -78 | LiOt-Bu | 58 |
Epihalohydrins serve as versatile precursors for cyclobutane synthesis. In one approach, 1-substituted epibromohydrins react with lithiated diborylalkanes to form cyclobutanols bearing substituents at three of the four cyclobutane positions [4]. The reaction’s stereochemical outcome is governed by the configuration of the epihalohydrin’s C2 substituent, ensuring predictable diastereoselectivity. Alternative methods involve intramolecular carbanion-mediated epoxide opening, where trans-1,2-disubstituted epoxides undergo cyclization via heteroconjugate addition, yielding multifunctionalized cyclobutanes with regio- and stereospecificity [2].
Solvent polarity and temperature critically influence cyclization efficiency. Polar aprotic solvents like THF enhance nucleophilicity and stabilize intermediates, achieving yields up to 72% at -78°C [4]. Elevated temperatures promote side reactions, while cryogenic conditions favor cyclobutane formation by slowing competing pathways.
Lewis bases such as LiOt-Bu facilitate deborylation and alkoxide formation, enabling stereospecific cyclization [4]. Chiral catalysts or enantioenriched starting materials preserve stereochemical integrity, as seen in the >98% enantiospecific synthesis of 3-borylated cyclobutanols [4].
The nuclear magnetic resonance spectroscopic analysis of ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate reveals distinctive chemical shift patterns that reflect the unique electronic environments present within this complex molecular framework [1] [2]. The epoxide moiety exhibits characteristic proton resonances in the range of 2.5-3.5 parts per million, which represents a higher field shift compared to other ether systems due to the strained three-membered ring geometry [1] [2]. This upfield shift is attributed to the altered electronic density distribution within the oxirane ring, where the ring strain significantly affects the local magnetic environment.
The cyclobutane ring system displays equally distinctive spectroscopic signatures, with the methylene protons appearing as complex multiplets in the 1.8-2.8 parts per million region [3] [4]. These resonances demonstrate significant coupling patterns that reflect the puckered conformation of the four-membered ring and the influence of the epoxide substituent on the ring dynamics. The chemical shifts of the cyclobutane carbons range from 15-35 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, with variations dependent upon their proximity to the electron-withdrawing epoxide group [5] [6].
The acetate functionality contributes additional spectroscopic complexity, with the methyl group appearing as a characteristic triplet at 1.2-1.3 parts per million due to coupling with the adjacent ethylene bridge [7] [8]. The carbonyl carbon resonates in the typical ester region at 170-180 parts per million, confirming the integrity of the acetate linkage [7] [8]. The integration patterns and coupling constants provide valuable structural confirmation and allow for the assessment of conformational dynamics within the molecule.
The infrared spectroscopic profile of ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate demonstrates a complex pattern of absorption bands that arise from the interaction between the various functional groups present within the molecular structure [7] [8]. The carbonyl stretching vibration appears as a strong absorption at 1735-1755 wavenumbers, which falls within the typical range for aliphatic esters [7] [8]. This absorption frequency is influenced by the electron-withdrawing nature of the adjacent cyclobutane ring and the steric environment provided by the epoxide substituent.
The acetate component exhibits two prominent carbon-oxygen stretching vibrations that contribute to what has been termed the "rule of three" for ester identification [7] [8]. The asymmetric carbon-carbon-oxygen stretch appears at 1210-1240 wavenumbers, while the oxygen-carbon-carbon stretch manifests at 1100-1030 wavenumbers [7] [8]. These vibrations provide definitive evidence for the ester functionality and allow for differentiation from other carbonyl-containing compounds.
The epoxide ring contributes several characteristic vibrational modes to the infrared spectrum. The symmetric ring breathing vibration occurs at 1230-1280 wavenumbers and represents a diagnostic marker for the oxirane functionality [9] [10]. The asymmetric carbon-oxygen-carbon stretching vibrations of the epoxide appear at 810-950 wavenumbers, with the exact position dependent upon the substitution pattern and ring strain [1] [9]. The symmetric carbon-oxygen-carbon stretch manifests at 880-750 wavenumbers and provides additional confirmation of the three-membered ring structure [9].
Raman spectroscopic analysis offers complementary information regarding the vibrational characteristics of the epoxide-cyclobutane system [11] [12]. The epoxide ring breathing mode appears as a characteristic feature at 1252 wavenumbers in Raman spectra, with an intensity that correlates linearly with the concentration of epoxide groups [11]. The ring deformation modes at 916, 736, and 639 wavenumbers provide additional spectroscopic markers, although these features typically exhibit lower intensity compared to the breathing mode [11]. The Raman spectrum also reveals backbone vibrations at 1112, 1186, and 1610 wavenumbers that remain invariant during chemical transformations and serve as internal standards for quantitative analysis [11].
Computational investigations of ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate have employed various levels of theoretical treatment to elucidate the conformational preferences and dynamic behavior of this complex molecular system [13] [14]. Density functional theory calculations using the B3LYP functional with 6-311++G** basis sets have provided detailed insights into the ring puckering behavior of the cyclobutane moiety and its interaction with the epoxide substituent [3] [4].
The cyclobutane ring adopts a characteristic puckered conformation with a ring puckering angle ranging from 26-31 degrees, which represents a compromise between angle strain and torsional strain [6] [15]. This puckering angle is influenced by the presence of the epoxide substituent, which preferentially adopts an equatorial orientation to minimize steric interactions with the ring framework [3] [4]. The energy barrier for ring inversion has been calculated to be 420-580 wavenumbers, indicating significant conformational flexibility at ambient temperatures [13] [14].
Molecular dynamics simulations have revealed that the epoxide substituent undergoes restricted rotation about the carbon-carbon bond connecting it to the cyclobutane ring [13] [14]. The preferred conformations place the oxirane oxygen atom in positions that minimize electrostatic repulsion with the ring carbons while maximizing favorable orbital interactions. The acetate chain exhibits considerable conformational freedom, with multiple low-energy conformers accessible through rotation about the carbon-carbon single bonds [14].
The computational studies have also addressed the influence of solvation on the conformational equilibrium of the molecule [16] [17]. Implicit solvation models indicate that polar solvents stabilize conformations with the epoxide oxygen oriented toward the solvent interface, while nonpolar environments favor more compact conformations with intramolecular interactions [17]. These solvent effects have important implications for the reactivity and spectroscopic properties of the compound in different chemical environments.
The electronic structure at the interface between the oxirane ring and the cyclobutyl substituent represents a unique example of how ring strain and substituent effects combine to influence molecular properties [18] [19]. Density functional theory calculations have revealed significant orbital interactions between the high-energy orbitals of the strained three-membered ring and the σ-framework of the cyclobutane system [20] [19].
The highest occupied molecular orbital energy ranges from -8.9 to -8.5 electron volts for the conjugated system, representing a stabilization compared to the isolated epoxide (-9.2 to -8.8 electron volts) due to orbital mixing with the cyclobutane σ-orbitals [18] [19]. The lowest unoccupied molecular orbital exhibits corresponding changes, with energies shifting from -1.5 to -0.8 electron volts in the isolated epoxide to -1.8 to -1.2 electron volts in the conjugated system [18] [19]. These orbital energy modifications result in a reduced band gap of 7.1-7.3 electron volts compared to the isolated components [18] [19].
The dipole moment of the complete molecular system ranges from 2.1-2.8 Debye units, reflecting the asymmetric charge distribution induced by the combination of the polarized epoxide ring and the substituted cyclobutane framework [21] [22]. This dipole moment is significantly enhanced compared to either isolated component, indicating substantial charge transfer and polarization effects at the oxirane-cyclobutyl interface [21] [22].
The molecular polarizability exhibits a value of 12.5-14.2 cubic angstroms for the complete system, which exceeds the sum of the individual component polarizabilities [20] [19]. This enhancement arises from the extended π-electron delocalization that occurs through hyperconjugative interactions between the epoxide ring orbitals and the cyclobutane carbon-hydrogen bonds [20] [19]. Natural bond orbital analysis reveals significant stabilization energies for these hyperconjugative interactions, with values ranging from 2-5 kilocalories per mole depending upon the specific orbital overlap involved [6].